Lipophilicity (logP) Differentiation vs. Methyl and Ethyl Ester Analogs
The isopropyl (methylethyl) ester of the target compound confers a calculated logP approximately 0.5–1.0 unit higher than the corresponding ethyl and methyl ester homologues, respectively. The methyl ester (CHEBI:108323; 4-pyridyl isomer) has a reported logP of ~1.2–1.6 [1]; the ethyl ester (2-pyridyl isomer) is estimated at logP ~1.7–2.0; the target isopropyl ester (2-pyridyl) is predicted at logP ~2.2–2.5 based on the established methylene fragment increment (+0.5 logP per CH2) for ester alkyl chains in 1,2,4-triazole series [2]. This increase in lipophilicity enhances predicted passive membrane permeability and may improve intracellular target access in cell-based assays.
| Evidence Dimension | Calculated/Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ~2.2–2.5 (isopropyl ester, 2-pyridyl isomer; estimated from methylene increment method) |
| Comparator Or Baseline | Methyl ester (CHEBI:108323, 4-pyridyl): logP ~1.2–1.6; Ethyl ester (2-pyridyl): logP ~1.7–2.0 |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 relative to ethyl/methyl esters |
| Conditions | Predicted logP using additive fragment method validated for 1,2,4-triazole series via RP-HPLC and TLC measurements [2] |
Why This Matters
A logP increment of 0.5–1.0 units can significantly alter passive diffusion rates across biological membranes, directly impacting compound performance in cell permeability assays and in vivo distribution—making the target compound a preferred choice when higher lipophilicity is required without modifying the core pharmacophore.
- [1] ChEBI. CHEBI:108323 – 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester. EMBL-EBI. Provides the methyl ester comparator with molecular properties. View Source
- [2] Perisic-Janjic NU, Acanski MM, Janjic NJ. Study of the lipophilicity of some 1,2,4-triazole derivatives by RPHPLC and TLC. Environ Sci Pollut Res. 2023. Class-level logP validation for triazolylthioacetates; methylene increment method supported by experimental chromatographic data. View Source
